2-chloro-1H-1,3-benzodiazole-5-sulfonamide
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Overview
Description
2-chloro-1H-1,3-benzodiazole-5-sulfonamide is a chemical compound with the molecular formula C7H6ClN3O2S and a molecular weight of 231.66 g/mol It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide typically involves the reaction of 2-chloro-1H-benzimidazole with sulfonamide reagents under specific conditions. One common method includes the use of chlorosulfonic acid as a sulfonating agent, followed by neutralization with ammonia or an amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-chloro-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include chlorosulfonic acid, ammonia, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-1H-1,3-benzodiazole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
2-chloro-1H-1,3-benzodiazole-5-sulfonamide can be compared with other benzimidazole derivatives, such as:
2-chloro-1H-benzimidazole: Lacks the sulfonamide group, resulting in different chemical reactivity and biological activity.
1H-benzimidazole-5-sulfonamide: Lacks the chlorine atom, which affects its substitution reactions and overall chemical properties.
The presence of both the chlorine and sulfonamide groups in this compound makes it unique, providing a balance of reactivity and stability that is advantageous for various applications.
Properties
IUPAC Name |
2-chloro-3H-benzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c8-7-10-5-2-1-4(14(9,12)13)3-6(5)11-7/h1-3H,(H,10,11)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQNDFPIDNJXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)NC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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